molecular formula C16H20N4O2S B2501673 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 1904203-96-8

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2501673
CAS No.: 1904203-96-8
M. Wt: 332.42
InChI Key: DNAZTXSHQMZLLD-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Three-Component Reaction and Polymeric Coordination Complexes Formation A study by Klimova et al. (2013) explored the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of mixtures of pyrimidine and piperidone derivatives alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work, conducted at 80–82 °C in a water–alcohol medium with K2CO3, showcases the intricate interactions and potential for creating novel compounds through multi-component reactions, providing insights into the synthesis of complex molecular structures involving pyrimidine and piperidone derivatives (Klimova et al., 2013).

Synthesis of Piperidine Analogues with Anti-Angiogenic and DNA Cleavage Activities Vinaya Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, investigating their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model and their DNA cleavage activities. These piperidine analogues demonstrated significant potential in blocking blood vessel formation and exhibiting varied DNA binding/cleavage effects, pointing towards their utility in anticancer strategies through both anti-angiogenic and cytotoxic mechanisms (Vinaya Kambappa et al., 2017).

Antimicrobial and Antitumor Activities

Pyrimidine Derivatives as Antimicrobial Agents Hossan et al. (2012) embarked on synthesizing a range of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. Their work led to the development of compounds displaying potent antibacterial and antifungal activities, highlighting the potential of pyrimidine derivatives in combating microbial resistance and offering new avenues for therapeutic intervention (Hossan et al., 2012).

Antitumor Potential of Thieno[3,2-d]pyrimidine Derivatives The research by Hafez and El-Gazzar (2017) focused on synthesizing new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, examining their antitumor efficacy. Their findings revealed that the majority of these newly synthesized compounds exhibited significant anticancer activity, with some demonstrating potency comparable to doxorubicin against various human cancer cell lines. This study underscores the therapeutic promise of thieno[3,2-d]pyrimidine derivatives in oncology, offering insights into their mechanism of action and potential as antitumor agents (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-8-14(21)19-16(17-11)20-5-2-13(3-6-20)18-15(22)9-12-4-7-23-10-12/h4,7-8,10,13H,2-3,5-6,9H2,1H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAZTXSHQMZLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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